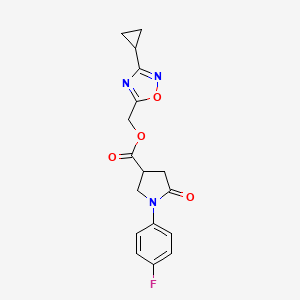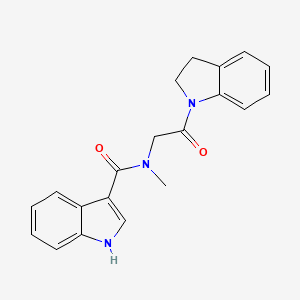
5-chloro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide is an organic compound featuring complex molecular architecture with potential applications in various fields, including pharmaceuticals and materials science. This compound combines elements such as chlorine, propylsulfonyl groups, and thiophene sulfonamide, which can endow it with unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide typically involves multi-step organic synthesis procedures. One possible route could be:
Synthesis of the tetrahydroquinoline scaffold: : The starting material can be synthesized via Povarov reaction, employing aniline, an aldehyde, and an electron-rich olefin.
Functionalization: : Subsequent steps involve chlorination and propylsulfonyl introduction through sulfonylation reactions.
Thiophene ring introduction: : Coupling of the sulfonylated tetrahydroquinoline with thiophene-2-sulfonamide under controlled conditions, employing coupling agents like EDCI (ethyl dimethylaminopropyl carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial-scale production may utilize continuous flow reactors to maintain optimal reaction conditions, ensuring high yields and purity. The specific industrial processes are proprietary and require optimization of reaction parameters such as temperature, solvent choice, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound may undergo oxidation at the tetrahydroquinoline moiety, potentially yielding quinoline derivatives.
Reduction: : Reduction reactions might target the sulfonyl groups, converting them into sulfide or sulfoxide.
Substitution: : Nucleophilic or electrophilic substitution can modify the chlorine or sulfonamide groups.
Common Reagents and Conditions
Oxidizing agents: : KMnO₄, PCC.
Reducing agents: : NaBH₄, LiAlH₄.
Substitution reagents: : Nucleophiles like amines or thiols for substitution reactions, requiring solvents like DMSO or acetonitrile and catalysts like Pd/C.
Major Products
Oxidation: : Quinoline derivatives.
Reduction: : Sulfide or sulfoxide derivatives.
Substitution: : Various substituted derivatives depending on the nucleophiles used.
Applications De Recherche Scientifique
The compound can find applications in:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Potential as a pharmacophore in drug development, targeting specific enzymes or receptors.
Medicine: : Could be investigated for therapeutic properties against diseases due to its unique chemical structure.
Industry: : Possible use in the development of advanced materials or specialty chemicals.
Mécanisme D'action
This compound might interact with biological targets through several mechanisms:
Enzyme inhibition: : The sulfonamide group can mimic enzyme substrates, inhibiting enzyme activity.
Receptor binding: : The tetrahydroquinoline moiety could interact with biological receptors, modulating signaling pathways.
Pathways involved: : Potential interaction with sulfonamide-sensitive pathways and receptors in the human body.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfonamide derivatives: : Share the sulfonamide functionality.
Chlorinated quinolines: : Possess similar core structures with chlorine substitutions.
Thiophene derivatives: : Include the thiophene ring, contributing to biological activity.
Uniqueness
Conclusion
5-chloro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide is a compound with potential uses across multiple domains. Its intricate structure requires careful synthesis and offers a broad array of chemical reactions, showcasing its versatility in scientific research and industrial applications. By understanding its synthesis, reactions, and applications, researchers can unlock new possibilities in the fields of chemistry, biology, and medicine.
Propriétés
IUPAC Name |
5-chloro-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O4S3/c1-2-10-25(20,21)19-9-3-4-12-5-6-13(11-14(12)19)18-26(22,23)16-8-7-15(17)24-16/h5-8,11,18H,2-4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVGSFXCKLTVJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(3-bromophenyl)methylsulfanyl]-5-[(4-chlorophenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B2472219.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B2472222.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2472223.png)
![N1-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2472224.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2472229.png)

![methyl 1-[2-(dimethylamino)-2-oxoethyl]-3-nitro-1H-pyrazole-5-carboxylate](/img/structure/B2472232.png)

![4-[[4-[(E)-3-anilino-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid](/img/structure/B2472235.png)


![5-bromo-2-chloro-N-[(2-oxopyrrolidin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2472241.png)
